3-Fluoro-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
. This indicates the compound’s molecular structure and the arrangement of atoms. Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Directed Lithiation of Unprotected Benzoic Acids
Research on benzoic acids, including variants like 3-Fluoro-4-(methoxycarbonyl)benzoic acid, has demonstrated their potential in directed lithiation processes. Such methods enable the synthesis of benzoic acids that are contiguously tri- and tetra-substituted with a variety of functionalities, showcasing their versatility in organic synthesis (Bennetau et al., 1995).
Environmental Studies in Methanogenic Consortia
In environmental science, fluorinated benzoic acids, including compounds similar to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have been used to trace metabolic pathways in methanogenic consortia. This highlights their role in studying the biodegradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).
Applications in Nanotechnology
In nanotechnology, derivatives of benzoic acid, including those with fluoro and methoxycarbonyl groups, have been used for modifying multiwalled carbon nanotubes. This application is significant in the development of hybrid nanomaterials with potential uses in catalysis and electronic devices (Monteiro et al., 2015).
Luminescent Properties in Coordination Compounds
The influence of electron-withdrawing and electron-donating groups on luminescent properties has been studied using benzoic acid derivatives, including 3-Fluoro-4-(methoxycarbonyl)benzoic acid. These studies are crucial in the development of new luminescent materials for various technological applications (Sivakumar et al., 2010).
Chemical Reactivity and Synthesis
Studies on the synthesis of fluorinated compounds, including those related to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have contributed significantly to the field of chemical synthesis, particularly in the development of heterocyclic compounds (Shi et al., 1996).
Biochemical Pharmacology
While focusing on benzoic acid derivatives, research in pharmacology has explored the structure-activity relationships of these compounds, aiding in the understanding of their biochemical interactions and potential therapeutic applications (Ghauri et al., 1992).
Liquid Crystal Research
In the field of materials science, fluoro-substituted benzoic acids have been studied for their application in liquid crystals. These studies contribute to the development of advanced materials with specific electro-optical properties (Fouzai et al., 2018).
Pharmaceutical Manufacturing
The synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid and related compounds is crucial in the manufacturing of therapeutic drugs, particularly in the context of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Fluorescence Probe Development
Research in the development of functional fluorescence probes has leveraged the properties of fluorescein derivatives, including those related to benzoic acids. This is significant in biological applications where sensitive detection is crucial (Tanaka et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZVQVKEQQOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266770 | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
161796-11-8 | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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